1,5,9-Triiodotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Triiodotriphenylene is a chemical compound with the molecular formula C18H9I3. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where three hydrogen atoms are replaced by iodine atoms at the 1, 5, and 9 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Triiodotriphenylene can be synthesized through a multi-step process One common method involves the iodination of triphenyleneThis can be achieved using reagents such as iodine and an oxidizing agent like nitric acid or a halogen carrier like iodine monochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5,9-Triiodotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with other groups.
Grignard Reagents: These reagents can be used to introduce various alkyl or aryl groups by reacting with the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various substituted triphenylenes, while reactions with Grignard reagents can produce alkylated or arylated derivatives .
Scientific Research Applications
1,5,9-Triiodotriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential use in drug development and diagnostic applications.
Mechanism of Action
The mechanism of action of 1,5,9-triiodotriphenylene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These properties enable it to influence the behavior of other molecules and materials in its vicinity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triiodotriphenylene
- 1,4,7-Triiodotriphenylene
- 1,3,6-Triiodotriphenylene
Uniqueness
1,5,9-Triiodotriphenylene is unique due to the specific positions of the iodine atoms, which confer distinct electronic and structural properties. This arrangement allows for unique interactions and reactivity compared to other isomers .
Properties
Molecular Formula |
C18H9I3 |
---|---|
Molecular Weight |
606.0 g/mol |
IUPAC Name |
1,5,9-triiodotriphenylene |
InChI |
InChI=1S/C18H9I3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H |
InChI Key |
PKWVEKBTOHDNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C4C(=C2C(=C1)I)C=CC=C4I)C=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.